molecular formula C18H17N3O2 B12806466 N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-88-7

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12806466
CAS No.: 133626-88-7
M. Wt: 307.3 g/mol
InChI Key: FIEYWLUOTCEPCN-UHFFFAOYSA-N
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Description

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the ethylcarbonyl and propenyl groups. Common reagents used in these reactions include:

    Amines: for the formation of the benzodiazepine ring.

    Alkylating agents:

    Alkenes: for the addition of the propenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysts: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the propenyl group to an epoxide or other oxidized forms.

    Reduction: Hydrogenation of the propenyl group to form an ethyl group.

    Substitution: Replacement of the ethylcarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or m-chloroperbenzoic acid.

    Reducing agents: Such as hydrogen gas with a palladium catalyst.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of new benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a tool to study the function of benzodiazepine receptors and their role in various physiological processes.

Medicine

Potential medical applications include the development of new anxiolytic or sedative drugs. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound may enhance the effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.

    Lorazepam: Commonly used for its sedative and anxiolytic effects.

Uniqueness

“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” stands out due to its unique structural features, such as the ethylcarbonyl and propenyl groups. These modifications may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.

Biological Activity

N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrido-benzodiazepine framework, which is significant for its biological interactions. The presence of the ethylcarbonyl and propenyl groups contributes to its unique pharmacological profile.

Biological Activity Overview

  • Antioxidant Properties :
    • Research indicates that derivatives of benzodiazepines exhibit antioxidant activity. For instance, a related compound demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cell lines, suggesting that this compound may similarly mitigate oxidative stress .
  • Neuroprotective Effects :
    • In vitro studies have shown that certain benzodiazepine derivatives protect against oxidative stress-induced neuronal damage. This neuroprotective effect is attributed to the compound's ability to enhance mitochondrial function and reduce apoptosis in neuronal cells subjected to harmful stimuli .
  • Anticancer Activity :
    • Some studies have explored the potential anticancer properties of benzodiazepine derivatives. The mechanisms often involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

The biological activity of this compound can be attributed to several mechanisms:

  • GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for their anxiolytic and sedative effects.
  • Antioxidant Mechanisms : The compound may exert its antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant defenses within cells .

Case Studies and Research Findings

Several studies have assessed the biological activity of related compounds within the benzodiazepine class:

StudyCompoundFindings
1H-Benzodiazepin-2(3H)-one derivativesShowed low cytotoxicity and significant neuroprotective effects against oxidative stress in SH-SY5Y cells.
4-Phenyl-1H-benzodiazepin-2(3H)-oneDemonstrated enhanced mitochondrial membrane potential and reduced lipid peroxidation under oxidative stress conditions.
Pyrrolo[2,1-c][1,4]benzodiazepine derivativesEvaluated for anxiolytic properties; indicated potential for further development based on structural modifications.

Properties

CAS No.

133626-88-7

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

11-propanoyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C18H17N3O2/c1-3-12-20-14-9-5-6-10-15(14)21(16(22)4-2)17-13(18(20)23)8-7-11-19-17/h3,5-11H,1,4,12H2,2H3

InChI Key

FIEYWLUOTCEPCN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C

Origin of Product

United States

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